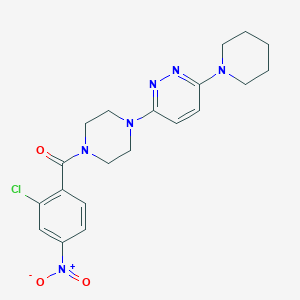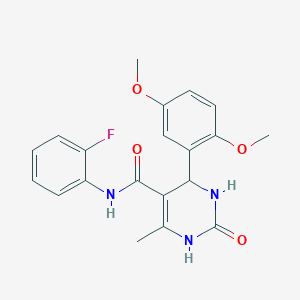
(6-Fluoro-4-((pyridin-4-ylmethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 6-Fluoro-4-((pyridin-4-ylmethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The presence of a fluorine atom at the 6-position and a piperidinyl methanone group suggests potential modifications to enhance antibacterial activity and pharmacokinetic properties.
Synthesis Analysis
The synthesis of related quinolone derivatives typically involves the coupling of various quinolinecarboxylic acids with substituted pyrrolidines or piperidines. For instance, in the synthesis of a novel fluoroquinolone antibacterial agent, LB20304, pyrrolidine derivatives with an alkyloxime substituent were synthesized and coupled with quinolinecarboxylic acids . This process may be similar to the synthesis of the compound , where a pyridinylmethylamino group could be introduced to the quinolone core, followed by the attachment of a piperidinyl methanone moiety.
Molecular Structure Analysis
The molecular structure of fluoroquinolones is critical for their antibacterial activity. The introduction of a fluorine atom at the C-6 position and various substituents at other positions can significantly affect the spectrum of activity. For example, variations at the C-8 position of the quinolone nucleus, such as fluorine, chlorine, or nitrogen substitution, have been shown to influence the activity against different bacterial strains . The specific molecular structure of the compound , with its pyridinylmethylamino and piperidinyl methanone groups, would likely contribute to its unique antibacterial properties and efficacy.
Chemical Reactions Analysis
Fluoroquinolones typically undergo reactions that are characteristic of their quinolone core and substituents. The reactivity of the oxime group in related compounds has been shown to improve pharmacokinetic parameters and provide advantages over desoximino compounds . The chemical reactions of the compound would likely involve its fluorine atom and the piperidinyl methanone group, which could affect its stability, solubility, and reactivity with bacterial enzymes.
Physical and Chemical Properties Analysis
Fluorinated quinolones generally exhibit strong antibacterial activity and favorable physical properties. For instance, the novel fluorophore 6-MOQ shows strong fluorescence in a wide pH range, high stability against light and heat, and a large Stokes' shift in aqueous media . These properties are indicative of the potential stability and utility of the compound . The physical and chemical properties of 6-Fluoro-4-((pyridin-4-ylmethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone would likely include high stability, solubility in aqueous media, and a strong interaction with bacterial targets, contributing to its antibacterial efficacy.
properties
IUPAC Name |
[6-fluoro-4-(pyridin-4-ylmethylamino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c22-16-4-5-19-17(12-16)20(25-13-15-6-8-23-9-7-15)18(14-24-19)21(27)26-10-2-1-3-11-26/h4-9,12,14H,1-3,10-11,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCDRQDIFWLIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

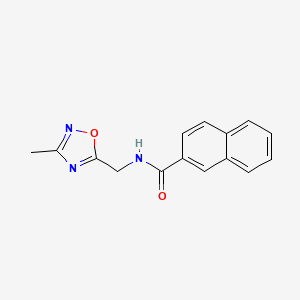
![ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate](/img/structure/B2522244.png)
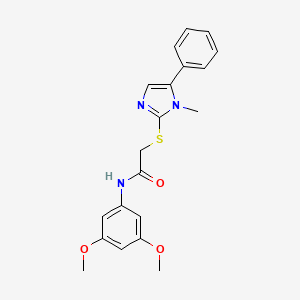
![N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522246.png)
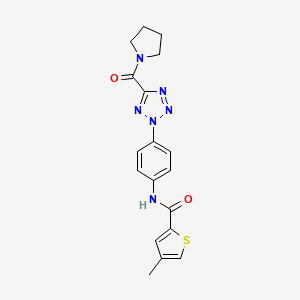
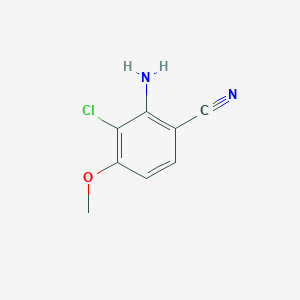
![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2522253.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522255.png)
![1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2522257.png)
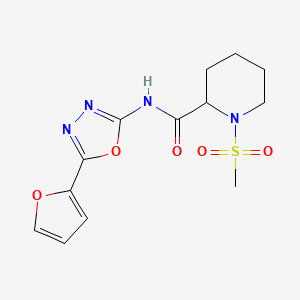

![N-(2,4-difluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2522261.png)
